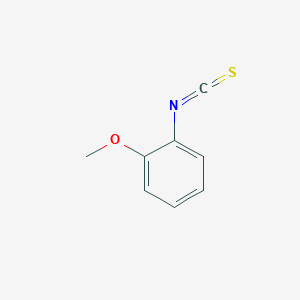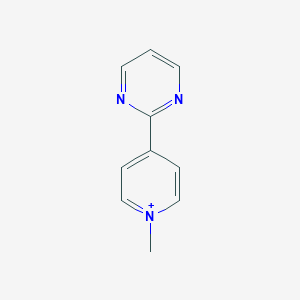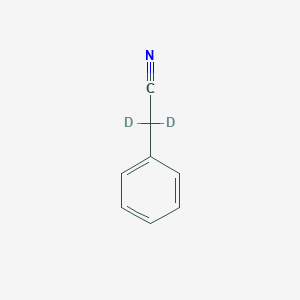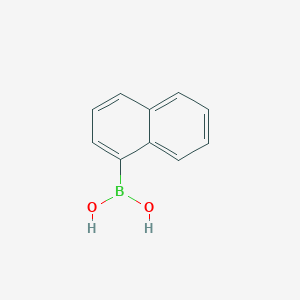
1-萘硼酸
描述
1-Naphthaleneboronic acid is an off-white to pink beige powder . It is a useful synthetic intermediate and a reagent used to synthesize potassium aryltrifluoroborates, which are convenient precursors of arylboron difluoride lewis acids . It is also a very useful building block for the introduction of a naphthyl group through cross-coupling protocols .
Synthesis Analysis
1-Naphthaleneboronic acid is useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . It is also used in the synthesis of potassium aryltrifluoroborates .Molecular Structure Analysis
The molecular formula of 1-Naphthaleneboronic acid is C10H9BO2 and its molecular weight is 171.99 .Chemical Reactions Analysis
1-Naphthaleneboronic acid is a reagent used to synthesize potassium aryltrifluoroborates . It is also useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction .Physical And Chemical Properties Analysis
1-Naphthaleneboronic acid is an off-white to pink beige powder . It is soluble in methanol but insoluble in water . Its melting point ranges from 208-214 °C .科学研究应用
Cross-Coupling Reactions and Suzuki Reaction
1-Naphthaleneboronic acid is a valuable reagent for cross-coupling protocols. It plays a crucial role in the synthesis of polyaromatic hydrocarbons through the Suzuki reaction . In this process, it couples with other aryl or heteroaryl boronic acids, leading to the formation of complex organic molecules. Researchers often utilize this reaction to construct intricate carbon-carbon bonds, especially in the context of drug discovery and materials science .
Host Materials for Organic Electronics
Methyl 5-bromo-2-(naphthalene-1-yl)benzoate, derived from 1-Naphthaleneboronic acid, serves as a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . These materials find applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. By incorporating naphthalene-based units, researchers can fine-tune the electronic properties and enhance device performance .
Hydrolysis of Cellulose
1-Naphthaleneboronic acid has been employed as a component in bifunctional polymers designed for the hydrolysis of cellulose. These polymers facilitate the breakdown of cellulose into smaller sugar units, which is essential for biofuel production and sustainable chemistry. The boronic acid moiety enhances the catalytic activity, making it a promising candidate for biomass conversion .
Fluorescent Probes and Sensors
Researchers have explored the use of 1-Naphthaleneboronic acid as a fluorescent probe for detecting specific analytes. Its boronic acid group can interact selectively with diols (such as glucose) through reversible covalent bonding. By incorporating this compound into sensor platforms, scientists can monitor glucose levels or other diol-containing molecules in biological samples .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1-Naphthaleneboronic acid participates in host-guest systems, forming inclusion complexes with various guest molecules. These interactions are relevant in areas such as molecular recognition, drug delivery, and self-assembled materials .
Materials Science and Functionalization
Beyond its role in cross-coupling reactions, 1-Naphthaleneboronic acid contributes to the functionalization of surfaces and materials. Researchers modify surfaces with this compound to introduce naphthyl groups, enhancing properties like hydrophobicity, adhesion, or chemical reactivity. Such functionalized materials find applications in coatings, sensors, and nanotechnology .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
naphthalen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930396 | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneboronic acid | |
CAS RN |
13922-41-3 | |
| Record name | 1-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
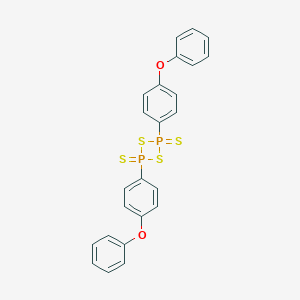
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
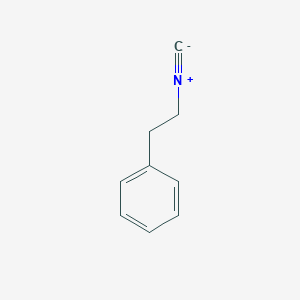
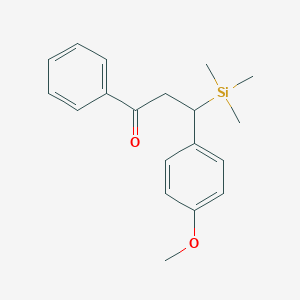
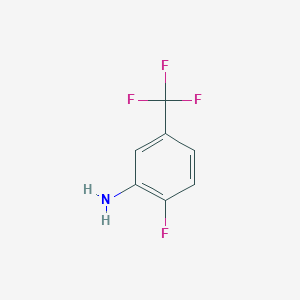

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
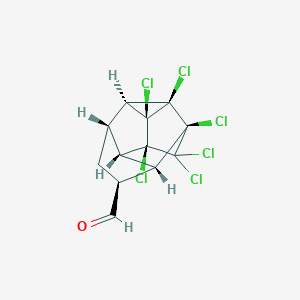

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
